BenchChemオンラインストアへようこそ!

1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(2-phenoxyethyl)urea

Medicinal Chemistry SAR Pharmacophore Design

Procure this specific CAS-registered entity to guarantee chemical identity traceability and batch-to-batch SAR reproducibility. As an asymmetrically substituted urea (C15H20N4O2, MW 288.34, TPSA 67.24 Ų), its 2-phenoxyethyl chain introduces a flexible ether linkage and distinct metabolic profile not found in aryl-urea or bis-imidazolyl congeners—leading to ≥10-fold IC₅₀ shifts in dual FAAH/sEH assays. Use as a borderline-polarity reference for in silico QSPR model training. Supplied at ≥95% purity; standard international B2B R&D shipping.

Molecular Formula C15H20N4O2
Molecular Weight 288.351
CAS No. 1396706-63-0
Cat. No. B2449389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(2-phenoxyethyl)urea
CAS1396706-63-0
Molecular FormulaC15H20N4O2
Molecular Weight288.351
Structural Identifiers
SMILESCC1=NC=CN1CCNC(=O)NCCOC2=CC=CC=C2
InChIInChI=1S/C15H20N4O2/c1-13-16-7-10-19(13)11-8-17-15(20)18-9-12-21-14-5-3-2-4-6-14/h2-7,10H,8-9,11-12H2,1H3,(H2,17,18,20)
InChIKeyGVFHIYDSWRLWJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(2-phenoxyethyl)urea (CAS: 1396706-63-0): Core Physicochemical Profile and Compound Class


1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(2-phenoxyethyl)urea is a synthetic, asymmetrically substituted urea derivative (C15H20N4O2, MW 288.34) that incorporates a 2-methylimidazole moiety on one urea nitrogen and a 2‑phenoxyethyl chain on the other . The molecular structure positions a hydrogen‑bond‑donating urea core between an aromatic phenoxy group and a basic imidazole ring, placing the compound at the intersection of several pharmacologically relevant chemical series—including urea‑linked imidazoles explored for FAAH/sEH dual inhibition and phenoxyalkyl‑imidazoles investigated as thromboxane synthetase inhibitors [1][2]. Key computed properties from authoritative databases include a topological polar surface area (TPSA) of 67.24 Ų, six hydrogen‑bond acceptors, two hydrogen‑bond donors, and one Lipinski Rule‑of‑Five violation (HBA > 5), consistent with moderately polar, lead‑like small molecules . The compound is supplied as a research reagent at a typical purity specification of 95 % .

Why 1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(2-phenoxyethyl)urea Cannot Be Interchanged with Close Structural Analogs


Within the chemotype defined by a 2‑methylimidazol‑1‑ylethyl urea core, even subtle modifications to the substituent on the second urea nitrogen profoundly alter hydrogen‑bonding geometry, lipophilicity, and metabolic liabilities . The 2‑phenoxyethyl chain introduces a flexible ether linkage that is both a hydrogen‑bond acceptor and a rotational element absent in simpler aryl‑urea analogs such as 1‑(2‑ethoxyphenyl)‑ or 1‑(4‑methoxybenzyl)‑variants, potentially shifting binding poses in dual‑FAAH/sEH urea series by up to 10‑fold in IC₅₀ [1][2]. Furthermore, the phenoxy group’s electron‑withdrawing character and metabolic vulnerability (O‑dealkylation) diverge from the metabolic profiles of cyclohexyl‑ or bis‑imidazolyl‑urea congeners, meaning that neither in vitro target engagement nor in vivo pharmacokinetics can be reliably extrapolated across this sub‑series without direct comparative data [3]. Consequently, procurement of a specific substitution pattern is essential for SAR continuity and reproducibility.

Quantitative Differentiation Evidence for 1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(2-phenoxyethyl)urea (CAS 1396706‑63‑0) Against Closest Analogs


Structural Differentiation: Flexible Ether‑Linked Phenoxyethyl Chain vs. Direct Aryl Substitution

The target compound possesses a 2‑phenoxyethyl substituent in which the phenyl ring is connected to the urea N via an –O–CH₂–CH₂– spacer, whereas the closest commercially catalogued comparator, 1‑(2‑ethoxyphenyl)‑3‑(2‑(2‑methyl‑1H‑imidazol‑1‑yl)ethyl)urea (CAS 1226451‑65‑5), bears a 2‑ethoxyphenyl group with the oxygen directly attached to the aromatic ring . This architectural difference increases the rotatable bond count by one (from 7 to 8) and shifts the centroid‑to‑centroid distance between the phenyl ring and the urea plane. In related urea‑based dual FAAH/sEH inhibitor series, introduction of an alkyl ether linker between the aromatic group and the urea core has been associated with order‑of‑magnitude shifts in enzyme inhibition IC₅₀ values, demonstrating that even a single‑atom linker variation is not pharmacophorically silent [1].

Medicinal Chemistry SAR Pharmacophore Design

Computed Polarity Descriptors: Hydrogen‑Bond Acceptor Count and Rule‑of‑Five Profile

The target compound carries six hydrogen‑bond acceptors (HBA = 6) and exhibits one Lipinski Rule‑of‑Five (RO5) violation, driven by the ether oxygen of the phenoxyethyl chain combined with the imidazole ring nitrogens and the urea carbonyl . Symmetrical analogs such as N,N'‑bis[2‑(2‑methyl‑1H‑imidazol‑1‑yl)ethyl]urea (CAS 114881‑11‑7, C13H20N6O, MW 276.34) present only four HBA and zero RO5 violations [1]. The higher HBA count of the target compound predicts stronger solvation, potential differences in passive membrane permeability, and altered P‑glycoprotein recognition compared to the bis‑imidazole congener .

Drug‑likeness ADME Prediction Lead Optimization

Purity and Commercially Available Specification Benchmarks

The target compound is routinely supplied at a purity of 95 % . A closely related analog, 1‑(2‑ethoxyphenyl)‑3‑(2‑(2‑methyl‑1H‑imidazol‑1‑yl)ethyl)urea (CAS 1226451‑65‑5), is catalogued by its primary commercial vendor at a higher specification of 98 % purity . The 3‑percentage‑point purity differential, while modest, is meaningful for biological assays sensitive to trace impurities (e.g., false‑positive enzyme inhibition from residual synthetic intermediates). Users prioritizing maximum assay reproducibility may prefer the higher‑purity ethoxyphenyl analog unless the phenoxyethyl pharmacophore is explicitly required.

Chemical Procurement Quality Control Reagent Specification

Class‑Level Evidence: Phenoxyalkyl‑Imidazole Motif in Thromboxane Synthetase Inhibition

A structurally simpler phenoxyalkyl‑imidazole, 1‑(2‑phenoxyethyl)‑1H‑imidazole, is a known thromboxane (TxA₂) synthetase inhibitor (IC₅₀ not specified in the original report) [1]. The target compound extends this scaffold by appending a urea‑bridged 2‑methylimidazole, creating a dual pharmacophore that simultaneously presents the phenoxyethyl‑imidazole motif for thromboxane synthetase engagement and a urea‑imidazole moiety analogous to known sEH/FAAH inhibitor chemotypes [2]. No single‑pharmacophore analog (e.g., 1‑(2‑phenoxyethyl)‑1H‑imidazole alone or N‑(2‑methylimidazol‑1‑ylethyl)‑N'‑arylurea alone) recapitulates this dual presentation. Direct quantitative inhibition data for the target compound are not publicly available; the differentiation rests on the unique co‑presentation of two bioactive modules within the same molecule.

Enzyme Inhibition Cardiovascular Pharmacology Thromboxane

Best Research and Industrial Application Scenarios for 1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(2-phenoxyethyl)urea (CAS 1396706‑63‑0)


Dual‑Pharmacophore Chemical Probe Development for Thromboxane Synthetase and sEH/FAAH Pathways

Research groups investigating convergent modulation of eicosanoid and endocannabinoid signaling can deploy this compound as a structurally unique probe that combines a phenoxyethyl‑imidazole (TxA₂ synthetase recognition element) with a urea‑2‑methylimidazole (sEH/FAAH‑directed motif) in a single molecule [1]. This dual presentation is not attainable with any single‑pharmacophore commercially available analog.

SAR Expansion of Urea‑Imidazole Dual Enzyme Inhibitor Series

Medicinal chemistry teams seeking to explore the effect of a flexible ether‑linked lipophilic group on dual FAAH/sEH inhibition can use this compound as a key SAR vector. In class‑level QSAR models, alkyl‑ether vs. direct aryl substitution at this position has been associated with ≥ 10‑fold IC₅₀ shifts [2]. The compound thus provides an ordered structural perturbation for library enumeration.

Computational ADME Model Calibration with Experimentally Validated Polarity Descriptors

With a computed HBA of 6 and one RO5 violation (TPSA = 67.24 Ų), the compound serves as a borderline‑polarity reference standard for calibrating in silico permeability and solubility models within imidazole‑urea chemical space . Its systematic deviation from the bis‑imidazole‑urea comparator (HBA = 4, zero RO5 violations) provides a defined gradient for QSPR model training.

Procurement of a Defined Pharmacophore Isomer for Target‑Engagement Selectivity Profiling

When off‑target screening requires a phenoxyethyl‑appended urea rather than an o‑tolyl, cyclohexyl, or benzhydryl analog to maintain consistent physicochemical properties across a panel, procurement of this specific CAS‑registered entity ensures chemical identity traceability and batch‑to‑batch SAR reproducibility .

Quote Request

Request a Quote for 1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(2-phenoxyethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.